Cas no 946346-94-7 (5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate)

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate
- [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
- (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
- 946346-94-7
- AKOS024652883
- F2496-0605
-
- インチ: 1S/C19H16FNO5/c1-23-15-6-4-5-13(9-15)18-10-14(21-26-18)11-25-19(22)12-24-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3
- InChIKey: GFECVYFPGFTSJL-UHFFFAOYSA-N
- ほほえんだ: C(OCC1C=C(C2=CC=CC(OC)=C2)ON=1)(=O)COC1=CC=CC=C1F
計算された属性
- せいみつぶんしりょう: 357.10125077g/mol
- どういたいしつりょう: 357.10125077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 70.8Ų
5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2496-0605-5mg |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-75mg |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-15mg |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-5μmol |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-10μmol |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-20mg |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-30mg |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-2μmol |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-20μmol |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2496-0605-50mg |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
946346-94-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetateに関する追加情報
5-(3-Methoxyphenyl)-1,2-Oxazol-3-ylmethyl 2-(2-Fluorophenoxy)Acetate: A Comprehensive Overview
5-(3-Methoxyphenyl)-1,2-Oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate, identified by the CAS number 946346-94-7, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a 1,2-oxazole ring system with a methoxyphenyl group and a fluorophenoxy substituent. The molecule's design makes it a promising candidate for various applications, particularly in drug discovery and agrochemical development.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazole ring. The oxazole moiety is a heterocyclic structure that is known for its stability and reactivity in organic reactions. In this case, the oxazole ring is substituted with a methoxyphenyl group at the 5-position, which introduces electronic and steric effects that can influence the compound's reactivity and bioavailability. The methoxy group attached to the phenyl ring further enhances the molecule's solubility and pharmacokinetic properties.
The other key component of this compound is the fluorophenoxy acetate group. The fluorine atom in this substituent plays a critical role in modulating the compound's physicochemical properties. Fluorine substitution is known to increase lipophilicity, which can improve membrane permeability and enhance bioavailability. Additionally, the phenoxy group provides a rigid structure that can contribute to molecular recognition in biological systems.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its structure suggests that it could act as a receptor antagonist or agonist, depending on the target protein. For instance, research has shown that compounds with similar structural features can interact with G-protein coupled receptors (GPCRs), which are key targets for numerous therapeutic agents. The combination of the oxazole ring and the fluorophenoxy acetate group may confer selectivity towards specific receptor subtypes, making it an attractive candidate for further investigation.
In terms of agricultural applications, this compound has been explored as a potential herbicide or fungicide. The oxazole moiety is known to exhibit biocidal activity, and its modification with electron-donating groups like methoxyphenyl can enhance its effectiveness against certain pests or pathogens. Furthermore, the fluorine substitution may improve resistance to enzymatic degradation, thereby extending the compound's persistence in agricultural settings.
The latest research on this compound has also focused on its potential as a building block for more complex molecules. By modifying the substituents on the oxazole ring or altering the phenoxy acetate group, chemists can generate derivatives with tailored properties for specific applications. For example, introducing additional functional groups could enhance solubility or improve binding affinity to target proteins.
In conclusion, 5-(3-Methoxyphenyl)-1,2-Oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate (CAS No. 946346-94-7) represents a versatile platform for chemical innovation. Its unique structure and modifiable substituents make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of chemical biology and material science.
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